methyl 2-amino-4-(2,4-dichlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(2,4-dichlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound that features a pyrano[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(2,4-dichlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of the amino and dichlorophenyl groups through nucleophilic substitution reactions. The imidazolyl group is then introduced via a coupling reaction, and the final esterification step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2,4-dichlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the imidazolyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the aromatic rings or the pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings or the pyridine core.
Scientific Research Applications
Methyl 2-amino-4-(2,4-dichlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(2,4-dichlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, leading to reduced symptoms and improved outcomes in disease models.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-(2,4-dichlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate: A closely related compound with similar structural features but lacking the methyl group at the 7-position.
Methyl 2-amino-4-(2,4-dichlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate: Another similar compound with a different substitution pattern on the pyrano[3,2-c]pyridine core.
Uniqueness
Methyl 2-amino-4-(2,4-dichlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H22Cl2N4O4 |
---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
methyl 2-amino-4-(2,4-dichlorophenyl)-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C23H22Cl2N4O4/c1-13-10-17-19(22(30)29(13)8-3-7-28-9-6-27-12-28)18(15-5-4-14(24)11-16(15)25)20(21(26)33-17)23(31)32-2/h4-6,9-12,18H,3,7-8,26H2,1-2H3 |
InChI Key |
XLMCVWRHUTWKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=C(C=C3)Cl)Cl)C(=O)N1CCCN4C=CN=C4 |
Origin of Product |
United States |
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